Voruciclib hydrochloride
Overview
Description
Voruciclib hydrochloride is an orally bioavailable, clinical-stage cyclin-dependent kinase (CDK) inhibitor. It is particularly selective for CDK9, a transcriptional regulator of MCL-1, MYC, and Cyclin D1. This compound has shown potential in treating various malignancies, including acute myeloid leukemia and diffuse large B-cell lymphoma .
Preparation Methods
The synthetic routes and reaction conditions for voruciclib hydrochloride are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Voruciclib hydrochloride primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Substitution: This type of reaction can be used to introduce or replace functional groups, which may enhance the compound’s selectivity or potency.
Common Reagents and Conditions: Typical reagents might include oxidizing agents, reducing agents, and various catalysts to facilitate these reactions under controlled conditions
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used, but they generally aim to enhance the compound’s therapeutic efficacy and stability
Scientific Research Applications
Voruciclib hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying CDK inhibition and its effects on cell cycle regulation.
Biology: The compound is used to investigate the role of CDK9 in gene transcription and protein degradation.
Medicine: this compound is being evaluated in clinical trials for its potential to treat hematological malignancies and solid tumors.
Industry: The compound’s development and production involve advanced pharmaceutical manufacturing techniques, contributing to the broader field of drug development and production
Mechanism of Action
Voruciclib hydrochloride exerts its effects by selectively inhibiting CDK9. CDK9 is a key regulator of gene transcription and protein degradation, particularly for proteins like MCL-1 and MYC, which are often dysregulated in cancer cells. By inhibiting CDK9, this compound downregulates the expression of these proteins, promoting apoptosis and inhibiting tumor growth . This mechanism makes it a promising candidate for combination therapies, as it can enhance the efficacy of other anticancer agents like venetoclax .
Comparison with Similar Compounds
Voruciclib hydrochloride is structurally similar to other CDK inhibitors, such as flavopiridol. it is differentiated by its potent and selective inhibition of CDK9, which may reduce off-target effects and associated toxicities . Similar compounds include:
Flavopiridol: Another CDK inhibitor with broader activity but more off-target effects.
Palbociclib: A CDK4/6 inhibitor used in breast cancer treatment.
Ribociclib: Another CDK4/6 inhibitor with similar applications to palbociclib
This compound’s unique selectivity for CDK9 makes it a valuable tool in cancer research and therapy, offering potential advantages over other CDK inhibitors in terms of efficacy and safety .
Biological Activity
Voruciclib hydrochloride, also known as P1446A-05, is a potent oral inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. It has garnered attention for its potential in treating various malignancies, especially those characterized by the overexpression of anti-apoptotic proteins such as MCL-1. This article explores the biological activity of voruciclib, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its role in combination therapies.
Voruciclib primarily targets CDK9, which is crucial for the transcriptional regulation of MCL-1, a member of the BCL-2 family that promotes cell survival. By inhibiting CDK9, voruciclib leads to decreased levels of MCL-1 protein, thereby sensitizing cancer cells to apoptosis. This mechanism is particularly relevant in hematological malignancies like diffuse large B-cell lymphoma (DLBCL), where MCL-1 is often overexpressed.
Key Mechanisms:
- CDK9 Inhibition : Voruciclib inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription of MCL-1 and other survival genes .
- Apoptosis Induction : The downregulation of MCL-1 facilitates apoptosis in cancer cells, especially when combined with other agents like venetoclax .
Preclinical Studies
Voruciclib has demonstrated significant anti-tumor activity in various preclinical models:
- DLBCL Models : In studies involving multiple DLBCL xenograft models, voruciclib effectively reduced MCL-1 levels and induced apoptosis. The strongest responses were observed in activated B-cell (ABC) DLBCL models .
Model Type | Response to Voruciclib | Comments |
---|---|---|
ABC DLBCL (U2932) | Durable tumor remission | Best response observed |
ABC DLBCL (RIVA) | Significant tumor growth inhibition | Enhanced response with venetoclax |
GCB DLBCL | Modest response | Variable sensitivity |
Clinical Trials
Voruciclib has completed Phase 1 clinical trials demonstrating its safety and tolerability. The pharmacokinetic profiles indicate that effective plasma concentrations can be achieved with oral dosing .
Notable Findings:
- MCL-1 Repression : In clinical settings, voruciclib has been shown to significantly repress MCL-1 expression at plasma concentrations around 3 µM .
- Combination Therapy : When used in combination with venetoclax, voruciclib enhances tumor cell death compared to either drug alone, indicating a synergistic effect that could be beneficial for patients with high-risk DLBCL .
Case Study 1: Combination Therapy in High-Risk DLBCL
A study involving patients with relapsed DLBCL treated with voruciclib and venetoclax showed promising results. Patients exhibited significant tumor reduction and improved overall survival rates compared to historical controls receiving standard therapies.
Case Study 2: Efficacy in Melanoma
Voruciclib also demonstrated significant inhibitory activity against cutaneous and uveal melanoma in preclinical models. Mechanistic studies revealed that it effectively inhibited critical signaling pathways involved in melanoma progression .
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWRANLELLMJSH-OJMBIDBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-05-1 | |
Record name | Voruciclib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VORUCICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEP29W01U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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